molecular formula C30H48N8O9 B8192818 Angiotensin I/II (1-5)

Angiotensin I/II (1-5)

Cat. No.: B8192818
M. Wt: 664.8 g/mol
InChI Key: UVPBVMCAVNABKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin I/II (1-5) is a peptide fragment derived from the larger angiotensin peptides, which are part of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. Angiotensin I/II (1-5) is known for its vasodilatory properties and its ability to counteract the effects of angiotensin II, a potent vasoconstrictor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin I/II (1-5) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).

    Cleavage from Resin: The final peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of angiotensin I/II (1-5) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by high-performance liquid chromatography (HPLC) purification and lyophilization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Angiotensin I/II (1-5) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products:

Scientific Research Applications

Angiotensin I/II (1-5) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, hypertension, and renal disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Angiotensin I/II (1-5) exerts its effects by interacting with specific receptors on the surface of target cells. It primarily binds to the angiotensin type 2 receptor (AT2R), leading to the activation of signaling pathways that promote vasodilation, anti-inflammatory effects, and tissue repair. The peptide also modulates the activity of endothelial nitric oxide synthase (eNOS), enhancing the production of nitric oxide (NO), a potent vasodilator .

Comparison with Similar Compounds

    Angiotensin I: A decapeptide precursor to angiotensin II, involved in blood pressure regulation.

    Angiotensin II: An octapeptide that acts as a potent vasoconstrictor and stimulates aldosterone release.

    Angiotensin (1-7): A heptapeptide with vasodilatory and anti-proliferative effects.

Comparison:

    Uniqueness: Angiotensin I/II (1-5) is unique in its ability to counteract the effects of angiotensin II while promoting vasodilation and anti-inflammatory responses.

By understanding the synthesis, reactions, applications, and mechanisms of angiotensin I/II (1-5), researchers can further explore its potential therapeutic benefits and develop new strategies for treating cardiovascular and renal diseases.

Properties

IUPAC Name

2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N8O9/c1-5-16(4)24(29(46)47)38-27(44)21(13-17-8-10-18(39)11-9-17)36-28(45)23(15(2)3)37-26(43)20(7-6-12-34-30(32)33)35-25(42)19(31)14-22(40)41/h8-11,15-16,19-21,23-24,39H,5-7,12-14,31H2,1-4H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H,40,41)(H,46,47)(H4,32,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPBVMCAVNABKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N8O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angiotensin I/II (1-5)
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Angiotensin I/II (1-5)
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Angiotensin I/II (1-5)
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Angiotensin I/II (1-5)
Reactant of Route 5
Angiotensin I/II (1-5)
Reactant of Route 6
Angiotensin I/II (1-5)

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